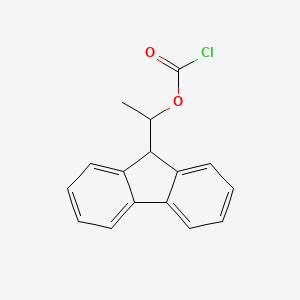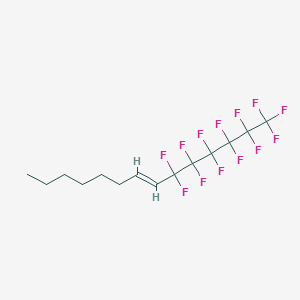
1-(Perfluorohexyl)oct-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluoroalkenes like 1-(Perfluorohexyl)oct-1-ene typically involves direct fluorination methods or the addition reactions where perfluoroalkyl iodides react with olefins. For instance, the addition of perfluorohexyl iodide to allyl chloride under specific conditions leads to the formation of 3-(perfluorohexyl)prop-1-ene, showcasing a method that could be adapted for synthesizing related compounds by varying the olefinic substrate (Napoli & Bertani, 2001).
Molecular Structure Analysis
The molecular structure of fluoroalkenes is significantly influenced by the fluorination degree. For example, in closely related fluorinated compounds, the fluorine atoms introduce unique packing motifs due to arene-perfluoroarene interactions, as seen in crystal structures of octafluoronaphthalene complexes (Collings et al., 2001). Such interactions are essential in understanding the molecular arrangement and behavior of 1-(Perfluorohexyl)oct-1-ene in the solid state.
Chemical Reactions and Properties
The chemical reactivity of 1-(Perfluorohexyl)oct-1-ene can be influenced by the presence of the perfluorohexyl group. Perfluoroalkyl groups are known to affect the reactivity patterns of alkenes, making them undergo specific reactions that are not typical for non-fluorinated alkenes. For example, epoxy(perfluoroalkyl)alkenes can be synthesized in one step by reacting perfluoroalkyl iodides with allyl-containing oxiranes, indicating potential routes for further functionalization of 1-(Perfluorohexyl)oct-1-ene (Bazhin et al., 2009).
Scientific Research Applications
Non-Covalent Interactions : A study by Cabot and Hunter (2009) focused on the interactions between perfluorohexyl iodide and hydrogen-bond acceptors, which are crucial for understanding halogen bonding in non-covalent interactions (Cabot & Hunter, 2009).
Chemical Synthesis : Napoli and Bertani (2001) explored the formation of 3-(perfluorohexyl)prop-1-ene from perfluorohexyl iodide and allyl chloride under different conditions, shedding light on the synthesis of polyfluoro-olefin (Napoli & Bertani, 2001).
Catalysis and Polymer Support : Seen et al. (1992) demonstrated the application of acid-Nafion as a co-catalyst and support for catalysis, which is relevant for reactions involving oct-1-ene (Seen, Cavell, Hodges & Mau, 1992).
Oxidation Studies : Lethbridge, Norman, and Thomas (1974) conducted research on the oxidation of oct-1-ene by thallium(III) trifluoroacetate, providing insights into organic oxidation processes (Lethbridge, Norman & Thomas, 1974).
Sulfinatodehalogenation Reactions : Wu and Chen (2010) studied the factors influencing sulfinatodehalogenation of perfluorohexyl chloride plus octene-1, which is critical for understanding halogenation and dehalogenation in organic chemistry (Wu & Chen, 2010).
Optical Probes in Biological Applications : Chang et al. (2004) developed Peroxyfluor-1 (PF1), an optical probe for detecting hydrogen peroxide in living cells, showcasing the biomedical applications of these compounds (Chang, Pralle, Isacoff & Chang, 2004).
Liquid Crystal Research : Hori et al. (2011) investigated the crystal structures of mesogenic alkyl 4-[2-(perfluorohexyl) ethoxy] benzoates, which is relevant for advanced materials science and liquid crystal technology (Hori, Maeda, Yano & Kunugi, 2011).
Mechanism of Action
Target of Action
The primary target of 1-(Perfluorohexyl)oct-1-ene is the lipid layer and meibomian glands . These glands are responsible for the production of meibum, an oily substance that prevents evaporation of the eye’s tear film.
Mode of Action
1-(Perfluorohexyl)oct-1-ene is believed to interact with the air-liquid interface of the tear film and form a monolayer . This interaction prevents the evaporation of the aqueous phase of the tears, thereby alleviating symptoms of dry eye disease .
Biochemical Pathways
Its action on the lipid layer and meibomian glands suggests it may influence the lipid metabolism pathways involved in meibum production .
Result of Action
The action of 1-(Perfluorohexyl)oct-1-ene results in increased tear film breakup time and increased lipid layer thickness . This leads to alleviation of symptoms of dry eye disease . It is reported to cause minimal visual disturbances, attributed to its refractive index being similar to that of water .
Safety and Hazards
properties
IUPAC Name |
(E)-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradec-7-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h7-8H,2-6H2,1H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMMIYWYYKPWFO-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120464-26-8 |
Source


|
| Record name | 120464-26-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


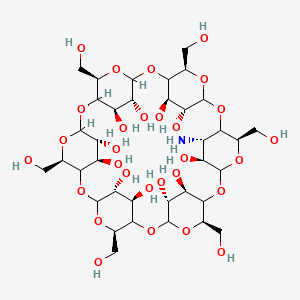
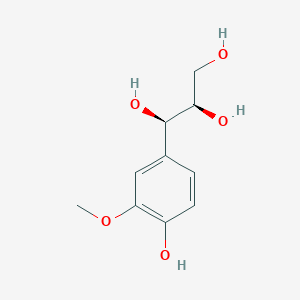
![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)

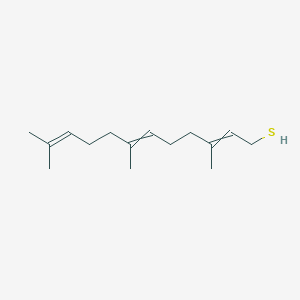

![N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline](/img/structure/B1142463.png)
![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)

